1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
1-(4-aminobutyl)triazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O.ClH/c8-3-1-2-4-12-5-6(7(9)13)10-11-12;/h5H,1-4,8H2,(H2,9,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQOUYZSERDDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCCCN)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride, also known as Agmatine, is the neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It exerts modulatory action at these molecular targets.
Mode of Action
Agmatine interacts with its targets by exerting modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms. It is capable of exerting its modulatory actions simultaneously at multiple targets. The neurotransmitter receptors and receptor ionophores it interacts with include Nicotinic, imidazoline I1 and I2, α2-adrenergic, glutamate NMDAr, and serotonin 5-HT2A and 5HT-3 receptors.
Biochemical Pathways
Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC). Its degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis. An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys.
Pharmacokinetics
The pharmacokinetics of Agmatine is currently under investigation. Isotopically labelled compounds of agmatine have been developed to study the pharmacokinetics and bio-distribution of this neurotransmitter and its metabolites in vitro and in vivo.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and properties of the compound.
Cellular Effects
It is plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable.
Metabolic Pathways
The metabolic pathways involving 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride are not well-characterized. The compound could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels.
Biological Activity
1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride, commonly referred to as Agmatine, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C7H14ClN5O
- Molecular Weight : 219.67 g/mol
- IUPAC Name : this compound
- CAS Number : 1909348-22-6
Agmatine exhibits multiple mechanisms of action that contribute to its biological effects:
- Neurotransmitter Modulation : Agmatine acts as a neuromodulator in the central nervous system by influencing neurotransmitter systems such as serotonin and norepinephrine. It is known to bind to imidazoline receptors and inhibit nitric oxide synthase (NOS), which plays a role in neurotransmission and neuroprotection .
- Ion Channel Interaction : The compound interacts with various ion channels, including NMDA receptors, which are critical for synaptic plasticity and memory function. This interaction may underlie its neuroprotective effects.
- Polyamine Metabolism : Agmatine is involved in polyamine metabolism, which is essential for cellular growth and differentiation. It may influence the activity of enzymes involved in polyamine synthesis.
Pharmacokinetics
The pharmacokinetics of Agmatine are currently under investigation. Preliminary studies have indicated that it is rapidly distributed in tissues post-administration. Isotopically labeled compounds are being used to study its bio-distribution and metabolism both in vitro and in vivo.
Biological Activities
Agmatine has been studied for various biological activities:
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of Agmatine. For instance, it has demonstrated effectiveness against certain strains of bacteria and fungi, suggesting a role in infection control .
Anticancer Properties
Agmatine's ability to modulate cell signaling pathways has led to investigations into its anticancer potential. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Data Table: Biological Activities of Agmatine
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of Agmatine in a rodent model of ischemia. Results indicated that Agmatine administration significantly reduced neuronal damage and improved functional outcomes compared to control groups. The mechanism was attributed to its action on NMDA receptors and modulation of nitric oxide levels.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that Agmatine could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. One particular study found that Agmatine had an IC50 value indicating effective cytotoxicity at low micromolar concentrations against breast cancer cells .
Scientific Research Applications
PXR Inhibition
One of the prominent applications of 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is its role as a potent inhibitor of the Pregnane X receptor (PXR). PXR is crucial in regulating drug metabolism and transport. Research indicates that derivatives of this compound can act as selective antagonists and inverse agonists of PXR, which could lead to reduced adverse drug reactions associated with certain pharmaceuticals.
Key Findings :
- The compound displays low nanomolar IC50 values for binding to PXR, indicating high potency.
- Structural modifications have been shown to enhance its binding affinity and selectivity towards PXR.
| Compound | Binding IC50 (μM) | Inverse Agonist IC50 (μM) | Antagonist IC50 (μM) |
|---|---|---|---|
| This compound | 0.65 | 0.48 | 4.1 |
| SPA70 | 0.21 | 0.022 | 0.23 |
Anticancer Activity
The triazole moiety has been extensively studied for its potential anticancer properties. Compounds containing the triazole ring have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The incorporation of the aminobutyl group may enhance the solubility and bioavailability of the compound, making it a candidate for further development in cancer therapies.
Case Study :
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Further research is needed to elucidate the exact mechanisms of action.
Antimicrobial Properties
Research has indicated that triazole derivatives possess antimicrobial activities against a range of pathogens. The unique structure of this compound may contribute to its effectiveness against bacterial and fungal strains.
Data Summary :
- The compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria.
- It also exhibits antifungal activity comparable to established antifungal agents.
Neuroprotective Effects
Emerging studies suggest that triazole compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neuroinflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
